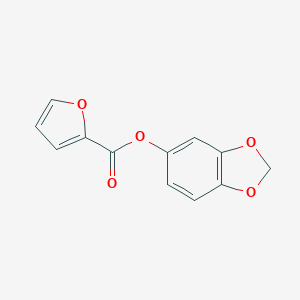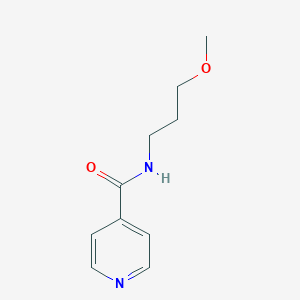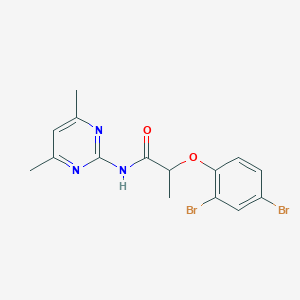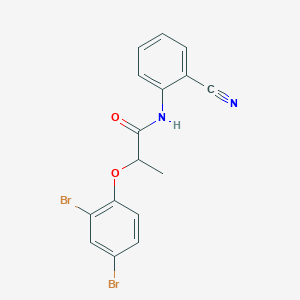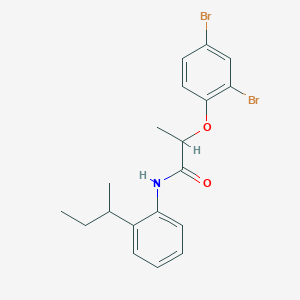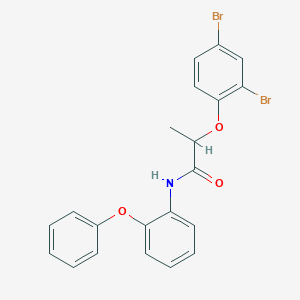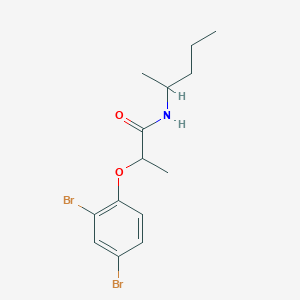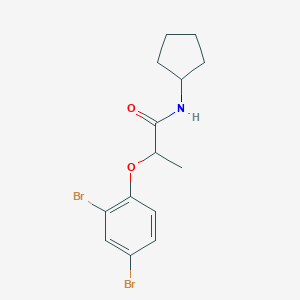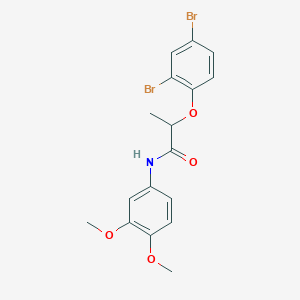![molecular formula C17H25NO3 B290842 Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
Ethyl 3-[(2-propylpentanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential for use in various applications. This compound is commonly referred to as EPPB and is synthesized through a specific method that involves several steps. The aim of
Wissenschaftliche Forschungsanwendungen
EPPB has been extensively studied in scientific research due to its potential for use in various applications. One of the primary applications of EPPB is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. EPPB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of EPPB involves the inhibition of various enzymes and pathways in the body. EPPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. EPPB also inhibits the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Biochemical and Physiological Effects:
EPPB has several biochemical and physiological effects on the body. Studies have shown that EPPB can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. EPPB has also been shown to inhibit the expression of pro-inflammatory cytokines, reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EPPB in lab experiments is its ability to selectively inhibit HDACs, making it a useful tool for studying the role of these enzymes in gene regulation. However, EPPB has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of EPPB. One area of research is the development of EPPB analogs with improved solubility and potency. Another potential direction is the investigation of EPPB as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the study of EPPB has the potential to lead to the development of novel treatments for a variety of diseases.
Synthesemethoden
The synthesis of EPPB involves several steps, starting with the reaction of 2-propylpentanoyl chloride with 3-aminobenzoic acid. This reaction produces 3-[(2-propylpentanoyl)amino]benzoic acid, which is then esterified with ethanol to produce EPPB. The final product is purified through recrystallization, yielding a white crystalline powder.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
ethyl 3-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-8-13(9-5-2)16(19)18-15-11-7-10-14(12-15)17(20)21-6-3/h7,10-13H,4-6,8-9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
UHVWOYHTWKHBSX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





